Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate
Overview
Description
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C14H9ClF3NO2S and its molecular weight is 347.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Xylan Derivatives and Their Application Potential
Xylan, a polysaccharide, can undergo chemical modification to produce biopolymer ethers and esters with specific properties, influenced by the functional groups, substitution degree, and pattern. Such derivatives have applications in drug delivery, paper strength additives, and as antimicrobial agents due to their ability to form nanoparticles and their cationic nature. This area of research demonstrates the potential of chemical modifications in creating substances with varied and useful properties, which could extend to the manipulation of compounds like Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate for specific applications (Petzold-Welcke et al., 2014).
Omeprazole and Proton Pump Inhibitors
The review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, highlights the chemical innovation in drug development and the importance of understanding chemical impurities. This research underscores the complexity of chemical synthesis and the potential for chemical compounds to be utilized in pharmaceutical applications (Saini et al., 2019).
Environmental Degradation of Polyfluoroalkyl Chemicals
Investigations into the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate and potential biodegradation pathways of persistent organic pollutants. This research is crucial for understanding how complex chemicals, possibly including this compound, interact with and impact the environment (Liu & Mejia Avendaño, 2013).
Advances in Sulfur Chemistry
The review on the application of sulfur chemistry, particularly in the treatment of acid gases, showcases the importance of chemical research in addressing environmental and industrial challenges. Sulfur compounds play a significant role in various chemical processes, and research in this area can lead to more efficient and environmentally friendly technologies (Gupta et al., 2016).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate are currently unknown. This compound is used in proteomics research
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or enzymes to modulate their function or structure.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2S/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVFEXDWULTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382382 | |
Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-52-8 | |
Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385383-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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